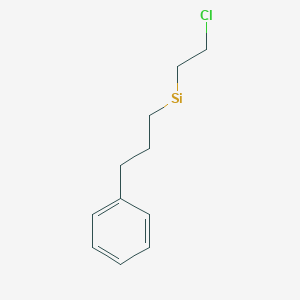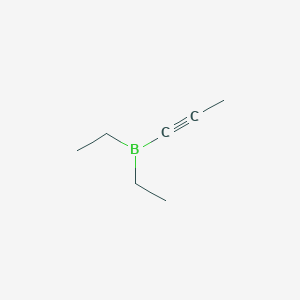
Borane, diethyl-1-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, diethyl-1-propynyl-, also known as diethyl(1-propynyl)borane, is an organoboron compound with the molecular formula C7H13B. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Borane, diethyl-1-propynyl- is particularly notable for its applications in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Borane, diethyl-1-propynyl- can be synthesized through the hydroboration of alkynes. One common method involves the reaction of diethylborane with 1-propyne under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of borane, diethyl-1-propynyl- often involves the use of large-scale hydroboration reactors. These reactors are designed to handle the exothermic nature of the hydroboration reaction and ensure the efficient conversion of starting materials to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity borane, diethyl-1-propynyl-.
Análisis De Reacciones Químicas
Types of Reactions
Borane, diethyl-1-propynyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: Borane, diethyl-1-propynyl- can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alkanes or alkenes, depending on the specific reaction conditions.
Substitution: Various organoboron compounds with different functional groups.
Aplicaciones Científicas De Investigación
Borane, diethyl-1-propynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Research into boron-containing compounds has explored their potential as enzyme inhibitors and therapeutic agents.
Medicine: Borane derivatives are being investigated for their potential use in drug delivery systems and cancer treatment.
Industry: This compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of borane, diethyl-1-propynyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including hydroboration, where it adds across carbon-carbon multiple bonds. The molecular targets and pathways involved in these reactions depend on the specific context and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Diethylborane: Another organoboron compound with similar reactivity but different applications.
Triethylborane: Known for its use as an ignition source in rocket engines.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions.
Uniqueness
Borane, diethyl-1-propynyl- is unique due to its specific structure, which includes both diethyl and propynyl groups. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Propiedades
Número CAS |
22405-32-9 |
|---|---|
Fórmula molecular |
C7H13B |
Peso molecular |
107.99 g/mol |
Nombre IUPAC |
diethyl(prop-1-ynyl)borane |
InChI |
InChI=1S/C7H13B/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3 |
Clave InChI |
YYRFWYOAIIIVJY-UHFFFAOYSA-N |
SMILES canónico |
B(CC)(CC)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


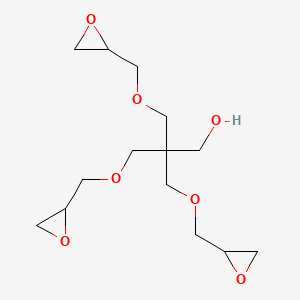
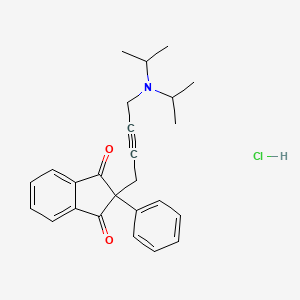
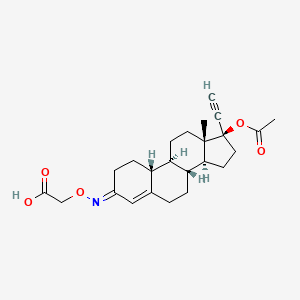
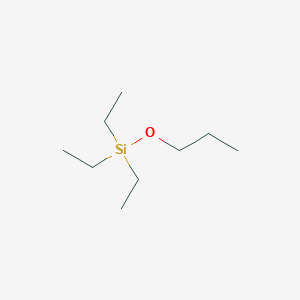


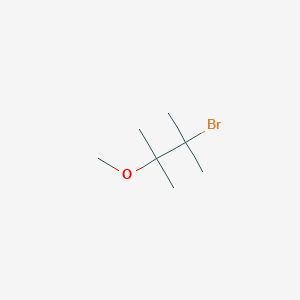
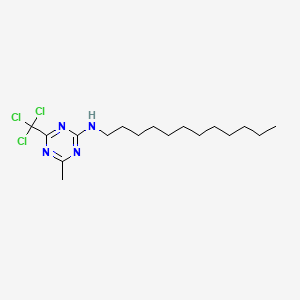
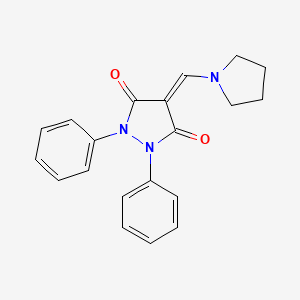
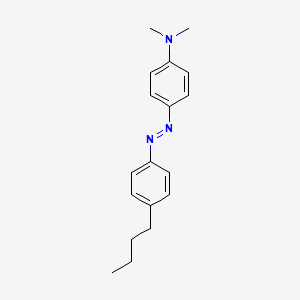

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
